N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c1-11-10-16(26-19(27)12-6-8-13(9-7-12)21(22,23)24)25-18-14-4-2-3-5-15(14)29-20(28)17(11)18/h2-10H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUMQSXFOAUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide typically involves a multi-step process. One efficient method is a one-pot three-component reaction involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly method avoids traditional recrystallization and chromatographic purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as catalyst-free conditions and environmentally benign solvents, is emphasized to minimize toxic waste and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The chromenopyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s chromeno[4,3-b]pyridine core differs from the chromeno[4,3-d]pyrimidine in and the benzoxazin-piperazine system in .
Substituent Effects: The 4-(trifluoromethyl)benzamide group in the target compound introduces high lipophilicity (logP ~3.5 estimated) and metabolic stability due to the strong C-F bonds, whereas the 4-(2,5-dioxopyrrolidin-1-yl)benzamide in increases polarity, improving aqueous solubility . The dibutylamino group in adds steric bulk, which may hinder membrane permeability despite enhancing hydrophobic interactions .
Bioactivity and Applications: Compounds with trifluoromethyl groups (target and ) are often explored for pesticidal or pharmaceutical uses due to their resistance to enzymatic degradation .
Computational and Experimental Insights:
- In silico studies on chromeno-pyrimidines predict favorable drug-likeness (Lipinski’s rule compliance) and moderate toxicity profiles, which may apply to the target compound .
- The trifluoromethyl group’s electron-withdrawing nature in the target could enhance binding affinity to targets like kinases or GPCRs, a hypothesis supported by its prevalence in FDA-approved drugs (e.g., sitagliptin) .
Biological Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the chromeno-pyridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene core fused with a pyridine ring, along with a trifluoromethylbenzamide moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, carbon, and fluorine atoms which contribute to its unique properties.
This compound interacts with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it has shown potential in modulating the activity of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .
- Neuroprotective Effects : Similar compounds in the chromeno-pyridine class have demonstrated neuroprotective properties by interacting with sirtuin enzymes, which are implicated in metabolic regulation and aging .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various chromeno-pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast cancer cells (MCF-7), with an IC50 value of 12 µM .
- Neuroprotective Effects : Research on related compounds found that they could prevent apoptosis in neuronal cells induced by oxidative stress. This suggests that this compound may offer similar protective benefits .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that this compound significantly reduced nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm regiochemistry of the chromeno-pyridine core and benzamide substitution. For example, the trifluoromethyl group appears as a singlet at ~120 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z for ) and fragmentation patterns .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients, ensuring >95% purity for biological assays .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced
SAR strategies involve systematic modifications:
- Chromeno-pyridine core : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances metabolic stability .
- Benzamide substituents : Replacing trifluoromethyl with cyano (-CN) or sulfonyl (-SOR) groups modulates target binding affinity .
- Side chain optimization : Adding piperazine or diazepane rings improves solubility and pharmacokinetic profiles .
In vitro assays (e.g., enzyme inhibition, cell viability) and computational docking (e.g., AutoDock Vina) validate hypotheses .
What mechanistic insights exist for this compound’s interaction with biological targets?
Q. Advanced
- Enzyme inhibition : The trifluoromethyl group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR), as shown in fluorescence polarization assays .
- Receptor modulation : Chromeno-pyridine derivatives act as partial agonists for nuclear receptors (e.g., glucocorticoid receptor), with efficacy tuned by halogenation of pendant aryl rings .
- Pathway analysis : Transcriptomic profiling (RNA-seq) reveals downstream effects on pro-inflammatory cytokines (e.g., IL-6 suppression) .
How can computational modeling predict physicochemical properties and binding modes?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict logP (lipophilicity) and aqueous solubility using tools like Schrödinger’s QikProp .
- Docking studies : Glide SP/XP workflows model interactions with GR or bacterial enzymes (e.g., PPTase), identifying key hydrogen bonds with pyridine N-atoms .
- ADMET prediction : SwissADME estimates oral bioavailability (%F >50%) and blood-brain barrier penetration .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Discrepancies in IC values may arise from cell line variability (e.g., HEK293 vs. HepG2). Replicate assays under consistent conditions (e.g., 10% FBS, 37°C) .
- Off-target profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to validate trends .
What in vitro and in vivo models are suitable for evaluating anti-inflammatory or antimicrobial activity?
Q. Intermediate
- In vitro :
- In vivo :
What strategies optimize reaction yields during scale-up synthesis?
Q. Advanced
- Flow chemistry : Continuous processing minimizes side reactions (e.g., epoxide formation) and improves heat management .
- Catalyst recycling : Immobilized Pd/C or enzymes (e.g., lipases) reduce costs in cross-coupling steps .
- DoE (Design of Experiments) : Response surface methodology identifies optimal parameters (e.g., 1.2 eq. reagent, 12 h reaction time) .
How can researchers ensure batch-to-batch consistency in compound purity?
Q. Basic
- QC protocols : Strict adherence to USP guidelines for HPLC (e.g., retention time ±0.2 min) and Karl Fischer titration (<0.5% water) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitor impurity profiles over 6 months .
What approaches identify novel biological targets for this compound?
Q. Advanced
- Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes identifies covalent binders .
- CRISPR screens : Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., BRCA1-deficient cells) .
- Thermal shift assays : Detect target engagement by monitoring protein melting temperature () shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
